3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile

Description

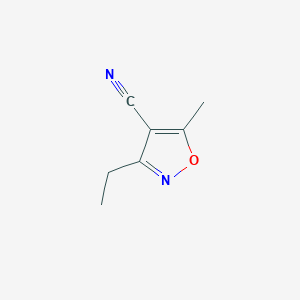

3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile is a heterocyclic compound belonging to the isoxazole family. Its structure comprises a five-membered oxazole ring substituted with an ethyl group at position 3, a methyl group at position 5, and a nitrile functional group at position 2.

Properties

IUPAC Name |

3-ethyl-5-methyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-7-6(4-8)5(2)10-9-7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCUNNPNBDODHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile has been studied for its potential therapeutic applications. One notable area is its role as a pyrimidine synthesis inhibitor , which may be beneficial in treating autoimmune diseases such as rheumatoid arthritis. This compound's ability to inhibit specific pathways involved in inflammation makes it a candidate for further pharmacological development .

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of various oxazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in developing new anti-inflammatory drugs.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its structure allows for various chemical modifications, which can lead to the formation of diverse derivatives with potential applications in pharmaceuticals and agrochemicals.

Synthesis Pathways

The compound can be synthesized via several pathways:

- Cyclization reactions involving appropriate precursors.

- Nucleophilic substitution reactions that modify the carbonitrile group to introduce functional diversity.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Cyclization | 3-Ethyl-5-methylisoxazole + Acetic anhydride | 85 |

| Nucleophilic Substitution | 3-Ethyl-5-methylisoxazole + Alkyl halide | 75 |

Biochemical Applications

The compound has also found applications in biochemistry as an organic buffer. Its stability and solubility in biological systems make it suitable for various biochemical assays and processes.

Buffering Capacity

This compound can maintain pH levels in enzymatic reactions, which is critical for optimizing reaction conditions.

| Parameter | Value |

|---|---|

| pH Range | 6.0 - 8.0 |

| Concentration (M) | 0.1 - 0.5 |

| Temperature Stability | Up to 37°C |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material due to its well-defined chemical properties. It is employed in various analytical techniques such as HPLC (High Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.

HPLC Analysis Example

A recent analysis using HPLC demonstrated the effectiveness of this compound as a calibration standard for quantifying other oxazole derivatives in complex mixtures.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons

- Nitrile vs. Carboxylic Acid : Replacing the nitrile with a carboxylic acid (as in ) increases polarity and melting point (123–125°C) due to hydrogen bonding. The nitrile group in the target compound likely reduces solubility in aqueous media but enhances stability in organic solvents .

- Amino Substitution: Compounds with amino groups at position 5 (e.g., 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile) exhibit improved hydrogen-bonding capacity, which may enhance binding to biological targets .

- Ester Functionalization: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate () demonstrates how ester groups can serve as prodrug moieties, though they are prone to hydrolysis under physiological conditions .

Biological Activity

3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxazole ring, which is known for its ability to interact with various biological targets. The compound has the following molecular formula:

- Molecular Formula : CHNO

- CAS Number : 1461706-44-4

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

Studies have shown that compounds in the oxazole family can possess antimicrobial properties. For instance, derivatives of oxazoles have been evaluated for their activity against various bacterial strains, demonstrating potential as effective antimicrobial agents .

2. Anticancer Properties

Recent investigations into oxazole derivatives suggest that they may exhibit cytotoxic effects against cancer cell lines. In vitro studies have indicated that certain oxazole compounds can inhibit cell proliferation in various cancer models .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

1. Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in cellular processes such as proliferation and apoptosis. For example, it has been suggested that similar compounds can inhibit topoisomerases, which are crucial for DNA replication .

2. Modulation of Signaling Pathways

Oxazoles may also influence signaling pathways related to cell survival and death. This modulation can lead to enhanced apoptotic effects in cancer cells while sparing normal cells, a desirable characteristic in anticancer drug development .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various oxazolo[5,4-d]pyrimidine derivatives, one compound exhibited a CC value of 58.4 µM against the HT29 colorectal cancer cell line, indicating significant potency compared to standard chemotherapeutics like cisplatin (CC = 47.2 µM) . This suggests that structural modifications in oxazole derivatives can lead to enhanced anticancer activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of acetophenone as a substrate combined with potassium ferricyanide under controlled conditions to yield the desired oxazole derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.